molecular formula C11H11BrO B13679937 1-(2-Bromo-4-cyclopropylphenyl)ethanone

1-(2-Bromo-4-cyclopropylphenyl)ethanone

Cat. No.: B13679937
M. Wt: 239.11 g/mol
InChI Key: IUBMKOXDMAKMTP-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-cyclopropylphenyl)ethanone is an organic compound with the molecular formula C11H11BrO It is a brominated derivative of ethanone, featuring a cyclopropyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-cyclopropylphenyl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2-bromo-4-cyclopropylphenylacetone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired position on the phenyl ring.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the reaction of cyclopropylmethyl ketone with a brominating agent under optimized conditions to achieve high yield and purity . The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-cyclopropylphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl ethanones, while oxidation can produce carboxylic acids .

Scientific Research Applications

1-(2-Bromo-4-cyclopropylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-cyclopropylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. The cyclopropyl group may also influence the compound’s binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-4-cyclopropylphenyl)ethanone is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

1-(2-bromo-4-cyclopropylphenyl)ethanone

InChI

InChI=1S/C11H11BrO/c1-7(13)10-5-4-9(6-11(10)12)8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

IUBMKOXDMAKMTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C2CC2)Br

Origin of Product

United States

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